REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([NH:8][CH3:9])=[N:4][CH:5]=[CH:6][CH:7]=1.O.O.[C:12](O)(=[O:16])[C:13](O)=[O:14]>Cl>[CH3:9][N:8]1[C:13](=[O:14])[C:12](=[O:16])[NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[N:4][C:3]1=2 |f:1.2.3|
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Name
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|
Quantity
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0.1 mol
|
Type
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reactant
|
Smiles
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NC=1C(=NC=CC1)NC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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O.O.C(C(=O)O)(=O)O
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Name
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|
Quantity
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400 mL
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Type
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solvent
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Smiles
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Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 8 hours
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Duration
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8 h
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Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(NC(C1=O)=O)C=CC=N2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |